Larotaxel is a semi-synthetic taxoid derived from 10-deacetylbaccatin III, a natural precursor found in the needles of the European Yew tree (Taxus baccata). [] It belongs to a class of compounds known as taxanes, which are widely recognized for their antitumor activity. [] In the realm of scientific research, Larotaxel serves as a valuable tool for investigating microtubule dynamics, exploring mechanisms of drug resistance, and developing novel drug delivery systems. [, , ]
The synthesis of Larotaxel involves a multi-step process starting from 10-deacetylbaccatin III. While the specific details of its industrial production remain proprietary, research articles highlight key synthetic steps and strategies employed in producing Larotaxel and its analogs. One study describes the synthesis of two epimeric metabolites of Larotaxel, highlighting an eight-step process utilizing 10-deacetylbaccatin III (10-DAB III) as the starting material. [] Another study focuses on the synthesis and biological evaluation of novel Larotaxel analogs, further emphasizing the importance of synthetic chemistry in exploring the therapeutic potential of this compound. []
Larotaxel possesses a complex molecular structure characteristic of taxanes. It is classified as a tricyclic diterpenoid, with a molecular formula of C45H53NO14 and a molecular weight of 831.9001. [] Its structure has been extensively studied using various spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectrophotometry. [] These analyses provide detailed insights into the arrangement of atoms, functional groups, and three-dimensional conformation of the molecule.
Larotaxel exerts its antitumor activity primarily by disrupting microtubule dynamics within cells. [, ] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintaining cell shape. Larotaxel binds to tubulin, the protein subunit of microtubules, and promotes microtubule assembly and stabilization. [, ] This stabilization prevents microtubule depolymerization, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [, ] Unlike some other taxanes, Larotaxel is a poor substrate for P-glycoprotein, a membrane transporter responsible for multidrug resistance, making it potentially effective against tumors resistant to conventional taxanes. []
Larotaxel is a white to off-white powder. [] It exhibits poor solubility in water, which presents challenges for its formulation and administration. [, ] Its maximum absorption wavelength (λmax) is 230 nm, as determined by UV-Vis spectrophotometry. [] This information is crucial for developing analytical methods for its quantification in biological samples.
Drug Delivery Systems: Due to its poor water solubility, significant effort has been dedicated to developing efficient drug delivery systems for Larotaxel. Researchers have explored various approaches, including liposomes, self-emulsifying drug delivery systems, solid lipid nanoparticles, and amphiphilic copolymer-modified liposomes. [, , , , , ] These formulations aim to improve Larotaxel's solubility, bioavailability, and targeting to tumor sites.
Overcoming Drug Resistance: One of Larotaxel's promising applications lies in its potential to overcome drug resistance in cancer cells. [] Its poor recognition by P-glycoprotein, a key player in multidrug resistance, makes it a candidate for treating tumors that are refractory to conventional taxanes. [, ]
Fluorescent Probes: Larotaxel's ability to bind tubulin has been exploited in developing fluorescent probes for super-resolution microscopy. [] By conjugating Larotaxel to fluorophores, researchers have created tools for visualizing microtubules and studying their dynamics in living cells and tissues. []
Understanding Centrosome Clustering: Larotaxel's impact on microtubule dynamics extends to its potential in disrupting centrosome clustering, a mechanism employed by cancer cells to circumvent multipolar spindle formation and cell death. [] Research suggests that Larotaxel, along with other microtubule-targeting agents, could be explored as a strategy to inhibit centrosome clustering and induce cell death in cancer cells. []
Optimizing Drug Delivery: Further research is needed to improve the bioavailability and targeted delivery of Larotaxel. [, , , , , ] This includes exploring novel nanoformulations, optimizing existing delivery systems, and investigating alternative administration routes.
Investigating Metabolites: A more comprehensive understanding of Larotaxel's metabolism is crucial for optimizing its therapeutic use. [] Future research should focus on characterizing its metabolic pathways, identifying active metabolites, and investigating their potential contribution to efficacy or toxicity.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6